Amino-PEG9-alcohol

PROTAC Linker Design Ternary Complex Geometry Ubiquitin-Proteasome System

Amino-PEG9-alcohol (H₂N-PEG₉-OH, CAS 15332-95-3) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker comprising a primary amine group at one terminus and a hydroxyl group at the other, separated by a discrete chain of nine ethylene glycol (PEG₉) repeat units. Its molecular formula is C₁₈H₃₉NO₉ with a precisely defined molecular weight of approximately 413.5 g/mol.

Molecular Formula C18H39NO9
Molecular Weight 413.5 g/mol
CAS No. 15332-95-3
Cat. No. B3105438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG9-alcohol
CAS15332-95-3
Molecular FormulaC18H39NO9
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCO)N
InChIInChI=1S/C18H39NO9/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h20H,1-19H2
InChIKeyDCAJVIFECZEOHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amino-PEG9-alcohol (CAS 15332-95-3): Procurement-Quality Data for Heterobifunctional PEG9 Linker Selection in Bioconjugation and PROTAC Synthesis


Amino-PEG9-alcohol (H₂N-PEG₉-OH, CAS 15332-95-3) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker comprising a primary amine group at one terminus and a hydroxyl group at the other, separated by a discrete chain of nine ethylene glycol (PEG₉) repeat units [1]. Its molecular formula is C₁₈H₃₉NO₉ with a precisely defined molecular weight of approximately 413.5 g/mol . Functionally, the compound is primarily utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as an intermediate for custom polymer and biomolecular conjugate construction . The terminal amine group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls, while the free hydroxyl group provides a secondary site for further derivatization .

Amino-PEG9-alcohol Procurement Risk: Why Monodispersity and Defined Spacer Length Preclude Simple Analog Substitution


Substituting Amino-PEG9-alcohol with a different amino-PEGₙ-alcohol analog (e.g., PEG8, PEG10, PEG12) or a polydisperse PEG-amine derivative is scientifically invalid for critical applications because the PEG chain length is not a passive physical spacer but an active determinant of conjugate performance. Empirical PROTAC development literature demonstrates that varying PEG linker length—even by a single ethylene glycol unit—systematically alters ternary complex formation geometry, target protein ubiquitination efficiency, and ultimate degradation potency [1]. While PEG chains in the medium-to-long range (n = 5–12) generally confer enhanced aqueous solubility and linker flexibility compared to shorter homologs, the optimal n for a specific target protein-ligand pair cannot be predicted a priori and must be empirically identified [2]. Furthermore, substituting a monodisperse PEG₉ linker with a polydisperse PEG mixture introduces a distribution of molecular weights and chain lengths, generating a heterogeneous population of conjugates that substantially complicates analytical characterization, batch-to-batch reproducibility, and regulatory documentation [3].

Amino-PEG9-alcohol (CAS 15332-95-3): Quantifiable Differentiation Evidence Versus PEG Analogs and Polydisperse Alternatives


Chain-Length Dependent Spacing: 9-Ethylene Glycol Units as a Critical Variable in PROTAC Ternary Complex Optimization

In the rational design of PROTAC degraders, the linker length is a key tunable parameter that governs the formation of a productive ternary complex between the E3 ligase, the target protein, and the PROTAC molecule. Systematic variation of PEG chain length is an established strategy to optimize degradation efficiency against specific targets [1]. Amino-PEG9-alcohol provides a precise 9-unit PEG spacer. This positions the compound in the medium-to-long-chain category (n = 5–12) of monodisperse PEG linkers, a range that empirically offers significantly enhanced water solubility, greater conformational flexibility, and improved capacity to overcome steric hindrance during ternary complex assembly compared to short-chain PEGs (n = 1–4) [2]. The differentiation arises from the fact that no single PEG length is universally optimal; the selection of n = 9 versus n = 6, 8, or 12 must be based on empirical structure-activity relationship (SAR) data for a given target pair.

PROTAC Linker Design Ternary Complex Geometry Ubiquitin-Proteasome System Targeted Protein Degradation

Monodispersity as a Procurement Specification: Uniform Molecular Weight of 413.5 g/mol and PDI of 1.0 Versus Polydisperse PEG Mixtures

Amino-PEG9-alcohol is a monodisperse PEG derivative, meaning all molecules in a given lot possess an identical, precisely defined PEG chain length of exactly nine ethylene glycol repeat units [1]. This monodispersity corresponds to a polydispersity index (PDI) of 1.0 and a uniform molecular weight of approximately 413.5 g/mol, as verified by mass spectrometry and NMR [2]. In contrast, polydisperse PEG linkers consist of a distribution of chain lengths and molecular weights around a nominal average. The monodisperse nature enables exact stoichiometric control during conjugation reactions, simplifies chromatographic purification of the final conjugate, and yields a homogeneous final product with fully reproducible analytical and biological properties [3]. This represents a fundamental quality distinction for procurement decisions in applications requiring regulatory-grade analytical characterization.

Monodisperse PEG Polydispersity Index Analytical Characterization Bioconjugate Reproducibility

Hydrophilicity-Driven Conjugate Solubility: XLogP3 of -2.600 as a Quantitative Metric for Aqueous Compatibility

The PEG₉ spacer of Amino-PEG9-alcohol confers substantial hydrophilicity, which is quantified by a calculated partition coefficient (XLogP3) of -2.600 . This high negative value indicates a strong preference for aqueous partitioning over hydrophobic organic phases. This property is critical because many small-molecule ligands used in PROTACs and antibody-drug conjugates (ADCs) are hydrophobic and poorly water-soluble; incorporating a hydrophilic PEG linker such as PEG₉ significantly improves the overall solubility of the conjugate molecule in aqueous biological environments, which is a prerequisite for both in vitro assays and in vivo formulation [1]. The XLogP3 value provides a quantitative, computable metric for comparing the hydrophilicity contribution of the PEG₉ spacer against other spacer lengths or chemistries.

Hydrophilicity Calculated LogP Aqueous Solubility Bioconjugate Formulation

Heterobifunctional Reactivity Advantage: Sequential Conjugation Enabled by Orthogonal Amine and Hydroxyl Termini

Amino-PEG9-alcohol is a heterobifunctional linker bearing two chemically distinct and orthogonally reactive termini: a primary amine (-NH₂) and a hydroxyl group (-OH). The amine group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes) under standard amide coupling or reductive amination conditions . The hydroxyl group remains inert under these amine-targeting conditions and can subsequently be activated (e.g., via tosylation, mesylation, or direct Mitsunobu reaction) for further derivatization. This contrasts with homobifunctional analogs such as Amino-PEG9-amine, which presents two amine termini and thus lacks the capacity for true orthogonal sequential conjugation without complex protecting group strategies.

Heterobifunctional Linker Orthogonal Chemistry Amine-Hydroxyl Reactivity Sequential Conjugation

High Purity Specifications: ≥98% HPLC Purity as a Procurement Standard for Reproducible Conjugation Yield

Commercial supplies of Amino-PEG9-alcohol are routinely available with purity specifications of ≥98% as determined by HPLC analysis, with full analytical characterization including ¹H NMR, HPLC chromatograms, and mass spectrometry confirmation provided in certificates of analysis . This high purity level ensures that the effective molarity of reactive amine groups is known with precision, enabling accurate stoichiometric calculations for conjugation reactions and minimizing side reactions attributable to impurities. This analytical transparency supports reproducible synthesis and simplifies troubleshooting in bioconjugation workflows.

HPLC Purity Quality Control Conjugation Yield Batch Reproducibility

Amino-PEG9-alcohol (CAS 15332-95-3): Evidence-Supported Application Scenarios for Procurement and Experimental Design


Synthesis of PROTACs Requiring a 9-Unit Monodisperse PEG Spacer Between E3 Ligase and Target Protein Ligands

Amino-PEG9-alcohol is directly employed as a PEG-based linker in PROTAC synthesis. The 9-unit spacer length (approximately 31–35 Å in extended conformation) positions the E3 ligase ligand and target protein ligand at a distance that may be optimal for specific target proteins as identified in empirical SAR studies . The monodisperse nature ensures that every PROTAC molecule in the synthesized library possesses an identical linker length, eliminating linker-length heterogeneity as a confounding variable in degradation efficiency assays and facilitating the establishment of clear structure-activity relationships [1].

Stepwise Conjugate Assembly Requiring Orthogonal Functionalization Without Protecting Group Manipulation

The heterobifunctional amine-hydroxyl architecture of Amino-PEG9-alcohol enables sequential, orthogonal conjugation reactions. The primary amine can be first conjugated to a carboxyl-containing moiety (e.g., a ligand, a fluorescent dye, or a solid support) using standard amide coupling chemistry . Following this step, the free hydroxyl group can be activated and reacted with a second, chemically distinct moiety—all without the need to introduce and subsequently remove amine-protecting groups, which would otherwise be required if a homobifunctional amine-amine linker were used. This reduces synthetic steps and associated material losses.

Enhancing Aqueous Solubility of Hydrophobic Payloads in Bioconjugate and Drug Delivery Research

The high hydrophilicity of the PEG₉ chain, quantified by an XLogP3 of -2.600, makes Amino-PEG9-alcohol a suitable linker for improving the aqueous solubility of hydrophobic small molecules, peptides, or drug payloads . In drug delivery research and bioconjugation, appending the PEG₉-OH moiety to a hydrophobic cargo can significantly increase its solubility in biological buffers, facilitating in vitro assays and improving the feasibility of aqueous formulation for in vivo studies [1].

Preparation of Defined PEGylated Intermediates for Advanced Polymer and Surface Modification Chemistry

Amino-PEG9-alcohol serves as a high-purity, structurally defined building block for the synthesis of more complex polymeric materials and for the functionalization of surfaces (e.g., nanoparticles, biosensor chips). The terminal amine allows for covalent attachment to carboxylated surfaces or polymers, while the hydroxyl group remains available for subsequent modification or as a neutral, hydrophilic terminus that reduces non-specific protein adsorption . The monodispersity of the PEG₉ chain ensures that the resulting modified surfaces possess uniform PEG layer characteristics, a feature critical for reproducibility in quantitative surface-sensitive analytical techniques [1].

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